molecular formula C5H5N5 B3162051 1h-Pyrazolo[3,4-d]pyrimidin-3-amine CAS No. 875215-47-7

1h-Pyrazolo[3,4-d]pyrimidin-3-amine

Cat. No.: B3162051
CAS No.: 875215-47-7
M. Wt: 135.13 g/mol
InChI Key: KFVFSHVEAMTYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

1h-Pyrazolo[3,4-d]pyrimidin-3-amine has been found to play a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it an appealing target for cancer treatment . The compound interacts with CDK2, inhibiting its activity and leading to significant cytotoxic activities against various cell lines .

Cellular Effects

The effects of this compound on cells are profound. It has been found to significantly inhibit the growth of various cell lines, including MCF-7 and HCT-116 . The compound exerts its effects by altering cell cycle progression and inducing apoptosis within cells . It also suppresses the activation of NF-κB and IL-6, both of which are involved in inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to inhibit the enzymatic activity of CDK2/cyclin A2 . The compound’s binding to CDK2 leads to significant alterations in cell cycle progression and the induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound has shown good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .

Metabolic Pathways

Given its inhibitory effects on CDK2, it is likely that it interacts with enzymes and cofactors involved in cell cycle regulation .

Subcellular Localization

Given its role as a CDK2 inhibitor, it is likely that it localizes to the nucleus where CDK2 is predominantly found .

Comparison with Similar Compounds

1H-Pyrazolo[3,4-d]pyrimidin-3-amine is unique due to its specific structure and bioactivity. Similar compounds include:

These compounds highlight the versatility and potential of pyrazolopyrimidine derivatives in drug discovery and development.

Properties

IUPAC Name

2H-pyrazolo[3,4-d]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H3,6,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVFSHVEAMTYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC2=NNC(=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1h-Pyrazolo[3,4-d]pyrimidin-3-amine
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Reactant of Route 6
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